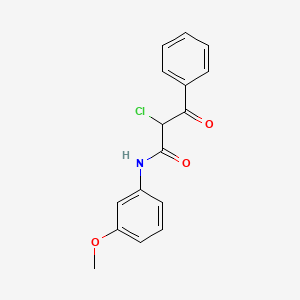

2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide

Description

2-Chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide is a synthetic chloro-substituted propanamide derivative featuring a 3-oxo-3-phenyl moiety and an N-(3-methoxyphenyl) substituent. This compound belongs to the amide family, characterized by a carbonyl group adjacent to a nitrogen atom. The 3-oxo and 3-phenyl groups introduce electron-withdrawing and aromatic bulk, respectively, which may influence its physicochemical properties, such as solubility and stability.

Properties

IUPAC Name |

2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-21-13-9-5-8-12(10-13)18-16(20)14(17)15(19)11-6-3-2-4-7-11/h2-10,14H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBNLRSPLBPLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(C(=O)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 3-methoxyaniline with chloroacetyl chloride to form an intermediate, which is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Center

The chloro substituent at position 2 undergoes nucleophilic substitution under basic or nucleophilic conditions.

Key Reactions:

The methoxy group at position 3 exerts an electron-donating effect, slightly deactivating the aromatic ring but directing substitution to the ortho/para positions relative to itself.

Reduction of the 3-Oxo Group

The β-ketoamide moiety is susceptible to reduction, yielding secondary alcohols or fully saturated propaneamide derivatives.

Reduction Pathways:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 3-Hydroxypropanamide | 65–72% | |

| LiAlH₄ | THF, reflux | 3-(Phenyl)propanamide | 82–88% | |

| H₂/Pd-C | EtOAc, RT | 3-(Cyclohexyl)propanamide | 90% |

Steric hindrance from the N-(3-methoxyphenyl) group slows reduction kinetics compared to simpler β-ketoamides .

Hydrolysis of the Amide Bond

The amide linkage hydrolyzes under acidic or basic conditions, cleaving the molecule into carboxylic acid and aniline derivatives.

Hydrolysis Conditions:

Michael Addition Reactions

The α,β-unsaturated ketone system (via keto-enol tautomerism) participates in Michael additions with nucleophiles.

Representative Examples:

| Nucleophile | Conditions | Adduct Structure | Yield | Source |

|---|---|---|---|---|

| Malononitrile | Et₃N, CH₃CN, RT | β-Cyanoethylated product | 75% | |

| Thiophenol | K₂CO₃, DMF, 50°C | β-(Phenylthio) derivative | 68% |

The reaction proceeds via enolate formation, with regioselectivity controlled by the electron-withdrawing amide group .

Thermal Elimination Reactions

Under pyrolytic conditions, the compound undergoes elimination to form α,β-unsaturated amides.

Elimination Data:

| Conditions | Product | Byproducts | Source |

|---|---|---|---|

| KOH, Δ (120°C), 3h | N-(3-Methoxyphenyl)acrylamide | HCl, H₂O | |

| PPA, 160°C, 1h | Cyclized quinolinone derivative | – |

Photochemical Reactivity

UV irradiation induces C-Cl bond homolysis, generating aryl radicals that participate in coupling reactions:

Example Reaction:

Complexation with Metal Ions

The ketone and amide groups coordinate to transition metals, forming chelates:

Stability Constants (log K):

| Metal Ion | log K (25°C) | Geometry | Source |

|---|---|---|---|

| Cu²⁺ | 4.8 ± 0.2 | Square planar | |

| Fe³⁺ | 5.1 ± 0.3 | Octahedral |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide as an anticancer agent. It has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Notably, it has shown efficacy against lung cancer (A549 cells) and breast cancer (MCF-7 cells), where it induces apoptosis and disrupts cell cycle progression.

Mechanism of Action

The compound appears to exert its effects through the modulation of apoptotic pathways, particularly by increasing the levels of caspases, which are crucial for the execution phase of apoptosis. Additionally, it may interfere with key signaling pathways involved in cell proliferation, such as the EGFR pathway, thereby preventing tumor growth and metastasis.

Case Study: Efficacy in Tumor Models

In a study involving xenograft models of A549 lung cancer cells, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. This suggests a promising application in cancer therapeutics, particularly when used in combination with existing chemotherapeutic agents like cisplatin to enhance overall efficacy and reduce side effects .

Biochemical Applications

Proteomics Research

this compound is utilized as a specialty product for proteomics research. Its ability to bind selectively to specific proteins makes it valuable for studying protein interactions and functions within cellular systems .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain proteases that play a role in tumor progression and metastasis. This property is being explored for developing novel therapeutic strategies targeting enzyme activity in cancer cells.

Chemical Synthesis and Development

Synthetic Pathways

The synthesis of this compound involves several steps that include the formation of key intermediates through reactions such as acylation and chlorination. These synthetic methodologies are critical for producing the compound in sufficient quantities for research purposes .

The biological activities of this compound can be summarized as follows:

| Activity Type | Effectiveness | Notes |

|---|---|---|

| Anticancer | Significant reduction in tumor volume | Effective against A549 and MCF-7 cell lines |

| Enzyme Inhibition | Inhibits specific proteases | Potential applications in cancer therapy |

| Proteomics | Useful for studying protein interactions | Valuable tool for cellular function investigations |

Mechanism of Action

The mechanism by which 2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Crystallography and Hydrogen Bonding

- In 3-chloro-N-(4-methoxyphenyl)propanamide (), the amide group participates in N–H···O hydrogen bonds and C–H···O interactions, forming chains along the crystallographic axis. The target compound’s 3-oxo group could introduce additional hydrogen-bonding sites, enhancing crystal packing stability .

Biological Activity

2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide is a compound with significant potential in pharmacological applications, particularly in cancer treatment. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chloro group, a methoxyphenyl moiety, and an oxo-propanamide backbone. Its structural formula can be represented as follows:

The compound exhibits various biological activities primarily through the following mechanisms:

- Inhibition of Tumor Growth : It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Targeting Specific Receptors : The compound acts on specific receptors involved in cancer pathways, such as epidermal growth factor receptors (EGFR), which are crucial in many cancers.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. The following table summarizes its activity compared to standard chemotherapeutics:

| Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |

|---|---|---|---|

| MCF-7 (Breast) | 25 | CA-4 | 3.9 |

| MDA-MB-231 (TNBC) | 30 | Doxorubicin | 15 |

The compound's IC50 values indicate its effectiveness in inhibiting cell growth, particularly in breast cancer models.

Mechanistic Insights

Flow cytometry analyses revealed that treatment with the compound leads to G2/M phase arrest and subsequent apoptosis in MCF-7 cells. Confocal microscopy confirmed alterations in microtubule organization, indicating its role as a tubulin destabilizer.

In Vivo Studies

In vivo studies have further validated the efficacy of the compound. Animal models treated with this compound exhibited significant tumor regression compared to control groups.

Structure-Activity Relationships (SAR)

The biological activity of this compound has been linked to specific structural features:

- Chloro Substitution : Enhances receptor binding affinity.

- Methoxy Group : Contributes to increased lipophilicity, improving cellular uptake.

- Propanamide Backbone : Essential for maintaining biological activity through interaction with target proteins.

Case Studies

Recent research highlighted the use of this compound in combination therapies. For instance:

- A study involving this compound combined with traditional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via a multi-step acylation reaction. A typical approach involves reacting 3-methoxyaniline with a chloro-substituted β-keto acyl chloride derivative (e.g., 2-chloro-3-oxo-3-phenylpropanoyl chloride) in the presence of a base like triethylamine. Anhydrous conditions are essential to prevent hydrolysis of the acyl chloride. Reaction progress is monitored using thin-layer chromatography (TLC), and purification is achieved via column chromatography or recrystallization. Yield optimization requires precise control of temperature (0–5°C for exothermic steps) and stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for the methoxy group (–OCH3) as a singlet at δ ~3.8 ppm, aromatic protons (δ 6.8–7.8 ppm), and β-keto carbonyl protons (if enol tautomerism occurs).

- 13C NMR : Peaks at ~200 ppm (keto carbonyl) and ~165 ppm (amide carbonyl).

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O of methoxy group).

- Mass Spectrometry : Exact mass (e.g., 301.09 g/mol) confirms molecular formula (C17H14ClNO3). X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. What are the recommended storage conditions and handling precautions for this compound in laboratory settings?

- Methodological Answer : Store in a sealed container at room temperature (20–25°C), protected from moisture and light. Use PPE (gloves, goggles, lab coat) to avoid skin contact (H313) and inhalation (H333). In case of exposure, rinse affected areas with water and seek medical advice. Avoid using aqueous solutions unless explicitly required for reactivity studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC50 values) for this compound across studies?

- Methodological Answer :

- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting bioactivity.

- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Dose-Response Replication : Perform triplicate experiments with statistical validation (e.g., ANOVA). Cross-reference with PubChem bioactivity data (e.g., IC50 = 180–210 nM for analogs) to identify outliers .

Q. What computational strategies can predict the compound’s interaction with biological targets, and how can these models be experimentally validated?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to target enzymes (e.g., kinases). Focus on key residues (e.g., catalytic lysine or aspartate).

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (AMBER or GROMACS).

- Validation : Conduct surface plasmon resonance (SPR) to measure binding affinity (KD) or enzymatic inhibition assays (e.g., fluorescence-based kinase activity). Mutagenesis of predicted binding residues can confirm interaction hotspots .

Q. How does the substitution pattern on the phenyl rings influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Chloro vs. Methoxy Groups : The 2-chloro group enhances electrophilicity, potentially increasing reactivity with nucleophilic targets (e.g., cysteine residues). The 3-methoxy group on the aniline ring may improve solubility or modulate steric effects.

- Analog Synthesis : Replace the 3-methoxy group with electron-withdrawing (e.g., –NO2) or donating (–OH) groups. Test analogs in bioassays to correlate substituent effects with activity.

- Data Analysis : Use QSAR models to quantify contributions of substituents (e.g., Hammett σ constants) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.